4-Acetamidonicotinamide is a chemical compound derived from nicotinamide, which is a form of vitamin B3. This compound features an acetamido group attached to the pyridine ring of nicotinamide, enhancing its biological activity and potential applications in various scientific fields. The compound is classified under amides and pyridine derivatives, reflecting its structural and functional properties.
4-Acetamidonicotinamide can be classified as:
The synthesis of 4-acetamidonicotinamide typically involves the acylation of nicotinamide using acetic anhydride or acetyl chloride. The reaction conditions may vary, but generally include the following steps:
The reaction can be monitored using thin-layer chromatography to ensure the complete conversion of starting materials to the desired product. The yield and purity can be optimized by adjusting reaction time, temperature, and solvent choice.
4-Acetamidonicotinamide has a molecular formula of CHNO, with a molar mass of approximately 165.17 g/mol. The structure consists of a pyridine ring with an acetamido group attached at the 4-position.
4-Acetamidonicotinamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-acetamidonicotinamide primarily involves its role in cellular metabolism through its conversion to nicotinamide adenine dinucleotide (NAD). This conversion is crucial for various biochemical pathways, including energy production, DNA repair, and cellular signaling.
Research indicates that nicotinamide derivatives like 4-acetamidonicotinamide exhibit cytoprotective effects against oxidative stress and inflammation .
4-Acetamidonicotinamide has several scientific uses:
The NAD+ salvage pathway represents a critical metabolic route for maintaining cellular NAD+ pools, primarily through the recycling of nicotinamide (NAM) via the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). Within this pathway, 4-acetamidonicotinamide functions as a potential structural analogue that may interact with key enzymes, though with altered kinetics and specificity compared to natural substrates. The acetamido modification at the 4-position introduces steric and electronic changes that likely affect its recognition by NAMPT, which normally converts NAM to nicotinamide mononucleotide (NMN) through a phosphoribosyltransferase reaction [2] [6]. This enzymatic step is crucial for NAD+ regeneration in mammalian cells, particularly when de novo synthesis from tryptophan is insufficient [5] [8].
The compound's interaction with NAD+-consuming enzymes extends beyond biosynthesis to include potential effects on enzymes that utilize NAD+ as a substrate. Sirtuins, a family of NAD+-dependent deacylases, exhibit varying sensitivities to structural modifications of the nicotinamide component. While natural NAM functions as a feedback inhibitor for certain sirtuins (notably through product inhibition), the larger acetamido group in 4-acetamidonicotinamide may alter this inhibitory function or even prevent binding depending on the specific sirtuin isoform and its active site architecture [4] [7]. Similarly, the analogue may influence poly(ADP-ribose) polymerases (PARPs), major NAD+-consuming enzymes involved in DNA repair, though with potentially different kinetics due to structural divergence from the natural substrate [1] [6].
Table 1: Comparative Enzyme Kinetics of Nicotinamide Derivatives in NAD+ Metabolism
Enzyme | Natural Substrate | Km (μM) | Potential 4-Acetamidonicotinamide Interaction |
---|---|---|---|
NAMPT | Nicotinamide | <1 [2] | Likely reduced binding affinity due to steric bulk |
NMNAT | NMN | 30-100 [10] | Possible substrate if converted to acetamido-NMN |
SIRT3 | NAD+ | 94-888 [4] | Variable effects depending on isoform sensitivity |
PARP1 | NAD+ | 20-97 [2] | Potential altered inhibition kinetics |
CD38 | NAD+ | 15-25 [2] | Likely reduced hydrolysis due to structural modification |
The subcellular compartmentalization of NAD+ synthesis adds complexity to the analogue's effects. With distinct NMN adenylyltransferases (NMNATs) localized to different cellular compartments (NMNAT1 in nucleus, NMNAT2 in Golgi/cytoplasm, NMNAT3 in mitochondria), the ability of 4-acetamidonicotinamide-derived intermediates to access these separate NAD+ pools varies significantly [10]. The compound's cellular permeability and subsequent metabolism to 4-acetamido-NMN would determine its participation in these compartmentalized pathways. Evidence suggests mitochondrial NAD+ synthesis exhibits particular sensitivity to structural modifications, potentially limiting the analogue's efficacy in this organelle [4] [10].
The core structure of 4-acetamidonicotinamide retains the pyridine ring characteristic of vitamin B3 derivatives but modifies the critical carboxamide group that participates in hydrogen bonding with enzymatic targets. The acetamido group (-NHCOCH₃) introduces increased steric bulk and altered electronic properties compared to the carboxamide (-CONH₂) of nicotinamide. These modifications significantly impact molecular recognition by enzymes evolved to bind natural nicotinamide structures. Specifically, the additional methyl group extends the hydrophobic surface area while potentially disrupting key hydrogen bonds formed between the carboxamide and conserved residues in enzymes like NAMPT and sirtuins [6] [9].
Table 2: Structural Comparison of Nicotinamide Derivatives
Compound | R-Group at C3 | Polar Surface Area (Ų) | Key Functional Properties |
---|---|---|---|
Nicotinamide (NAM) | -CONH₂ | 55.0 | Natural precursor, substrate for NAMPT |
4-Acetamidonicotinamide | -NHCOCH₃ | 49.4 | Increased hydrophobicity, altered H-bonding |
Nicotinic Acid (NA) | -COOH | 50.1 | Preiss-Handler pathway entry point |
Nicotinamide Riboside (NR) | Ribose-CONH₂ | 117.7 | Direct phosphorylation to NMN |
Nicotinamide Mononucleotide (NMN) | Phosphate-ribose-CONH₂ | 181.6 | Direct adenylation to NAD+ |
Functional analogies between 4-acetamidonicotinamide and natural nicotinamide derivatives extend to epigenetic regulation. Research on nicotinamide analogues demonstrates their capacity to influence chromatin organization through effects on NAD+-dependent deacetylases. Studies on glioblastoma cells revealed that nicotinamide induces reversible senescence characterized by chromatin reorganization, increased H3K14 acetylation, decreased H3K27 trimethylation, and reduced SOX2 expression [1]. These findings suggest that structural analogues like 4-acetamidonicotinamide may similarly impact chromatin-modifying enzymes, potentially through altered interactions with sirtuins or by affecting NAD+ availability for these deacetylases. The acetamido modification might enhance or diminish these effects depending on its influence on cellular uptake and metabolism [1] [4].
The analogue's interactions with mitochondrial sirtuins (SIRT3-5) warrant particular attention due to their crucial roles in metabolic regulation. These enzymes exhibit different Michaelis constants (Km) for NAD+, with SIRT3 having the highest Km (94-888 μM), making it most sensitive to NAD+ fluctuations [4] [7]. The structural similarity of 4-acetamidonicotinamide to nicotinamide suggests potential effects on these regulatory proteins, either through direct inhibition or by altering NAD+ availability via competition with biosynthetic enzymes. Notably, mitochondrial sirtuins regulate key metabolic processes including fatty acid oxidation, amino acid metabolism, and the tricarboxylic acid cycle – pathways frequently reprogrammed in cancer and metabolic diseases [4] [7].
The nicotinamide salvage pathway exhibits remarkable evolutionary conservation across diverse organisms, reflecting its fundamental role in cellular metabolism. Core enzymes including NAMPT homologs appear throughout evolution, from bacteria to mammals, indicating strong selective pressure to maintain NAD+ regeneration capacity [1] [5]. This conservation extends to the structural recognition of the nicotinamide moiety, creating a framework for understanding how analogues like 4-acetamidonicotinamide might function across species. Studies demonstrate that even in glioblastoma cells – representing a highly mutated cellular environment – nicotinamide treatment induces conserved senescence responses through NNMT and NAMPT downregulation, highlighting the robustness of these pathways [1]. This suggests that structural analogues may elicit similar effects in diverse biological systems.
The sirtuin family represents another evolutionarily conserved component of NAD+-dependent signaling. Mitochondrial sirtuins (SIRT3-5) show significant sequence and functional homology from lower eukaryotes to mammals. SIRT3, the primary mitochondrial deacetylase, regulates energy metabolism and oxidative stress response across species through conserved enzymatic mechanisms [4] [7]. This conservation implies that the effects of nicotinamide analogues on sirtuin activity may be observable in model organisms from yeast to mammals. The deep evolutionary roots of NAD+ biosynthesis are further evidenced by the conservation of nicotinamide N-methyltransferase (NNMT), which methylates excess NAM and is downregulated during nicotinamide-induced senescence in human cancer cells [1].
Table 3: Evolutionary Conservation of Key NAD+-Related Proteins
Protein | Conservation | Core Function | Response to Analogues |
---|---|---|---|
NAMPT | Vertebrates, insects, bacteria | Rate-limiting salvage enzyme | Likely altered kinetics with modified substrates |
SIRT3 | Mammals, birds, fish, insects | Mitochondrial deacetylase | Possible altered regulation by structural analogues |
NNMT | Mammals, birds, reptiles | Nicotinamide clearance | Potential altered expression with nicotinamide analogues |
PARP1 | Most eukaryotes | DNA repair, NAD+ consumer | Likely conserved sensitivity to NAD+ analogues |
CD38 | Vertebrates | Extracellular NAD+ hydrolysis | Potential altered substrate recognition |
The metabolic reprogramming observed in cancer cells reveals conserved vulnerabilities in NAD+ metabolism that may be targeted by structural analogues. Research demonstrates that glioblastoma cells undergo reversible senescence when treated with nicotinamide, characterized by specific metabolic alterations including downregulation of NAMPT and NNMT [1]. This conservation of response across different cancer models suggests that analogues like 4-acetamidonicotinamide may similarly exploit these evolutionarily conserved pathways to modulate cancer cell behavior. The finding that senescent glioblastoma cells retain tumor-forming ability albeit at reduced capacity further highlights the complex interplay between NAD+ metabolism and cellular plasticity that is conserved in malignant cells [1].
The evolutionary perspective extends to bacterial NAD+ metabolism, where homologs of mammalian enzymes perform similar functions with structurally similar substrates. Bacterial NAD+ synthetase and nicotinamidase enzymes exhibit substrate specificities that illuminate the constraints within which nicotinamide analogues must operate to be biologically active [5]. The conservation of the pyridine recognition motif across kingdoms suggests that 4-acetamidonicotinamide may interact with bacterial NAD+-metabolizing enzymes, potentially offering insights into antimicrobial strategies targeting NAD+ biosynthesis [5] [8].
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